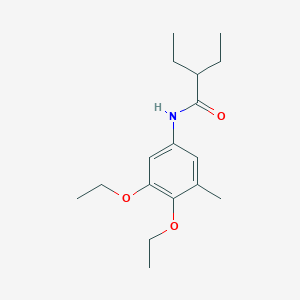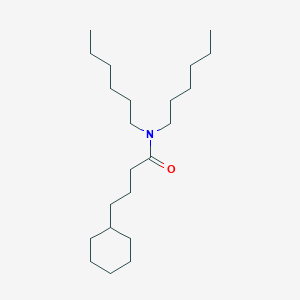![molecular formula C12H16N2O5 B14357502 N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide CAS No. 94883-07-5](/img/structure/B14357502.png)
N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide is an organic compound with a complex structure that includes a nitrophenyl group, dimethoxy groups, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide typically involves the reaction of 4-nitrobenzaldehyde with dimethyl sulfate to introduce the dimethoxy groups. This is followed by the reaction with acetic anhydride to form the acetamide moiety. The reaction conditions often require the use of a base such as sodium hydroxide and an organic solvent like dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acetamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
- N-(4-Nitrophenyl)acetamide
- N-[2-(4-Methoxyphenyl)ethyl]acetamide
Uniqueness
N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide is unique due to the presence of both dimethoxy and nitrophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
94883-07-5 |
|---|---|
Molecular Formula |
C12H16N2O5 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
N-[2,2-dimethoxy-2-(4-nitrophenyl)ethyl]acetamide |
InChI |
InChI=1S/C12H16N2O5/c1-9(15)13-8-12(18-2,19-3)10-4-6-11(7-5-10)14(16)17/h4-7H,8H2,1-3H3,(H,13,15) |
InChI Key |
OBKWOZFRHACHAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(C1=CC=C(C=C1)[N+](=O)[O-])(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


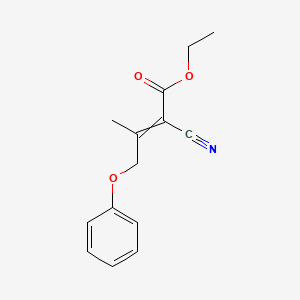


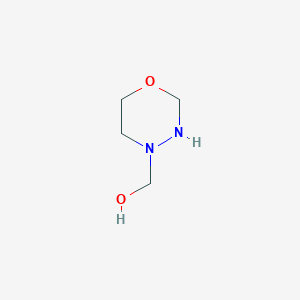
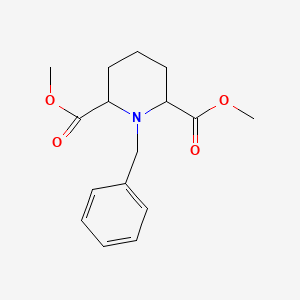
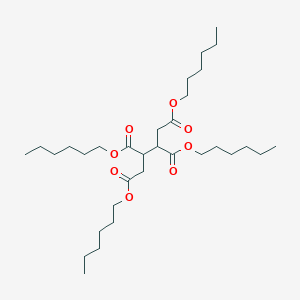
![2-[2-(4-Hydroxyphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14357449.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14357457.png)
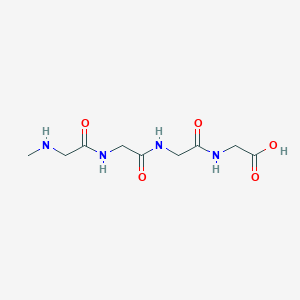
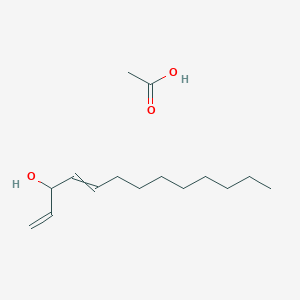
![1,1'-Binaphthalene, 2,2'-bis[(1-bromo-2-naphthalenyl)methoxy]-](/img/structure/B14357479.png)
